molecular formula C10H10O4 B021809 Isoferulic acid CAS No. 537-73-5

Isoferulic acid

Cat. No. B021809
CAS RN: 537-73-5
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-HWKANZROSA-N
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Patent
US07572809B2

Procedure details

The mixture of 3-hydroxy-4-methoxy-benzaldehyde (30 g) and malonic acid (42 g) in pyridine (80 ml) and piperidine (4 ml) was heated at 120° C. for 6 hours. The solution was cooled to room temperature and concentrated to 20 ml. The residue was dissolved in 500 ml of water and the solution was acidified with concentrated HCl until PH=3. The solid was collected to give 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (40 g). LC-MS: m/e 195 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15]>N1C=CC=CC=1.N1CCCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:13][C:14]([OH:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
42 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 20 ml
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 ml of water
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07572809B2

Procedure details

The mixture of 3-hydroxy-4-methoxy-benzaldehyde (30 g) and malonic acid (42 g) in pyridine (80 ml) and piperidine (4 ml) was heated at 120° C. for 6 hours. The solution was cooled to room temperature and concentrated to 20 ml. The residue was dissolved in 500 ml of water and the solution was acidified with concentrated HCl until PH=3. The solid was collected to give 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (40 g). LC-MS: m/e 195 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15]>N1C=CC=CC=1.N1CCCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:13][C:14]([OH:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
42 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 20 ml
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 ml of water
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.